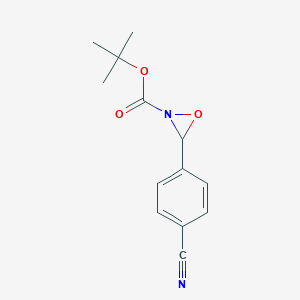

4-Methyl-N-tosylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methyl-N-tosylbenzamide and similar compounds has been described in several studies. For instance, one study describes a mechanochemical synthesis process where 4-methyl-N-tosylbenzamide was milled with DIC and CuCl for 2 hours, resulting in the formation of N-acylsulfonylguanidine . Another study describes an efficient atom-economical synthetic protocol to access new imidazole-based N-phenylbenzamide derivatives .Molecular Structure Analysis

The molecular structure of 4-Methyl-N-tosylbenzamide can be analyzed using various techniques. The ChemSpider database provides a 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-N-tosylbenzamide have been studied. For example, a study describes a reaction where 4-methyl-N-tosylbenzamide reacted with enolizable amides in the presence of NaHMDS .Physical And Chemical Properties Analysis

4-Methyl-N-tosylbenzamide has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 77.9±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area of the compound is 72 Å2 .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Intramolecular Sulfamidation :

- A study explored the synthesis of isoindolinones via copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-Benzyl-N-tosylbenzamides, a category which includes 4-Methyl-N-tosylbenzamide. The process yields N-arylsulfonyl-1-arylisoindolinones, useful in synthetic organic chemistry (Bedford, Bowen, & Méndez‐Gálvez, 2017).

Anticonvulsant Activity :

- A series of 4-aminobenzamides, including derivatives related to 4-Methyl-N-tosylbenzamide, were synthesized and evaluated for their anticonvulsant effects. These compounds showed varying degrees of potency against seizures, indicating their potential use in medicinal chemistry (Clark et al., 1984).

Chemical Transformations of N-Methylated Amides :

- Research on the transformation of N-Methylated amides, like 4-Methyl-N-tosylbenzamide, into various functional groups provided insights into chemical reactions such as N-tosylation and nucleophilic substitution. These transformations are significant for developing new synthetic routes in organic chemistry (Asahara, Arikiyo, & Nishiwaki, 2015).

Pd-Catalyzed Arylation of Pyridines :

- A study investigating the arylation of pyridines using palladium catalysis found that phenyl tosylates like 4-Methyl-N-tosylbenzamide could be used for this purpose, leading to insights into novel reactions in organic chemistry (Dai et al., 2013).

Stable Molecular Capsule Formation :

- The formation of an unusually stable molecular capsule was observed when heating phenyleneurea-spanned resorcinarene cavitand with 4-methyl-N-p-tolylbenzamide. This discovery is relevant in the study of supramolecular chemistry and molecular encapsulation (Choi et al., 2004).

Metabolic Conversion in Biochemical Pharmacology :

- Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds included the study of derivatives of 4-Methyl-N-tosylbenzamide, providing important insights into biochemical pharmacology (Ross et al., 1983).

Room-Temperature C-H Activation :

- A study demonstrated that N-tosylcarboxamide groups can direct room-temperature palladium-catalyzed C-H alkoxylation and halogenation of substituted arenes, a process relevant to 4-Methyl-N-tosylbenzamide. This has applications in the development of functionalized arenes (Péron et al., 2014).

Phosphine-Catalyzed Annulation :

- A phosphine-catalyzed [4 + 2] annulation process was developed using N-tosylimines, including 4-Methyl-N-tosylbenzamide derivatives. This method is significant for the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Eigenschaften

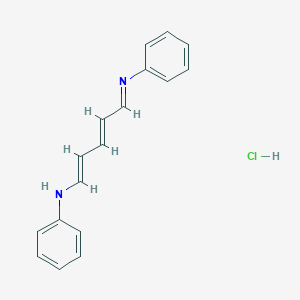

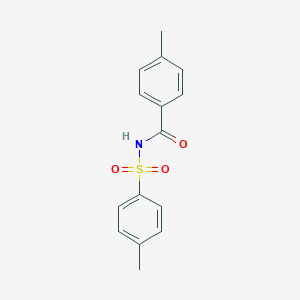

IUPAC Name |

4-methyl-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBPSWKOWSXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301536 | |

| Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-N-tosylbenzamide | |

CAS RN |

120336-96-1 | |

| Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.